[2-(4-methoxy-2-nitroanilino)-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate
Description
This compound features a nitroaniline core (4-methoxy-2-nitro substitution) linked via an oxoethyl ester to a benzoate moiety modified with a sulfonamide group and a trans-styrenyl (E-phenylethenyl) substituent. The styrenyl group may enhance lipophilicity, influencing membrane permeability and metabolic stability .
Properties
IUPAC Name |
[2-(4-methoxy-2-nitroanilino)-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O8S/c1-34-20-10-11-21(22(15-20)27(30)31)25-23(28)16-35-24(29)18-8-5-9-19(14-18)26-36(32,33)13-12-17-6-3-2-4-7-17/h2-15,26H,16H2,1H3,(H,25,28)/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNJNCVZVJOCPR-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)COC(=O)C2=CC(=CC=C2)NS(=O)(=O)C=CC3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)NC(=O)COC(=O)C2=CC(=CC=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [2-(4-methoxy-2-nitroanilino)-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications in medicinal chemistry, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features several functional groups that contribute to its biological activity:
- Methoxy Group : Enhances lipophilicity, potentially improving membrane permeability.
- Nitro Group : May be involved in redox reactions and can influence the compound's pharmacological profile.
- Sulfonamide Linkage : Known for its role in antibacterial activity.
- Benzoate Moiety : Often associated with anti-inflammatory properties.
Structural Formula
The IUPAC name for the compound is:
Antimicrobial Properties
Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial activity. For instance, derivatives containing the nitro group have shown efficacy against various bacterial strains. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
Research has demonstrated that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines. The proposed mechanism involves the activation of caspase pathways and the generation of reactive oxygen species (ROS), which lead to cell cycle arrest and eventual cell death.
Case Study: In Vitro Anticancer Efficacy
A study evaluated the anticancer effects of the compound on human breast cancer cell lines (MCF-7). Results indicated:
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 (Control) | 100 |
| 10 | 85 |
| 25 | 65 |
| 50 | 40 |
| 100 | 15 |
The data suggest a dose-dependent decrease in cell viability, indicating potential as an anticancer agent.
Neuropharmacological Effects
Preliminary investigations into the neuropharmacological effects of this compound have shown promise. Animal models treated with similar nitroaniline derivatives exhibited altered behavior patterns, suggesting potential applications in psychopharmacology.
Behavioral Study Insights
In a behavioral study using zebrafish as a model organism, compounds structurally related to This compound were observed to affect locomotor activity significantly, indicating potential anxiolytic effects.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in bacterial metabolism.
- DNA Interaction : Nitro groups can form adducts with DNA, leading to mutations and triggering apoptosis in cancer cells.
- Receptor Modulation : The benzoate moiety may interact with neurotransmitter receptors, influencing neurochemical pathways.
Summary of Mechanisms
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Disruption of metabolic pathways in bacteria |
| DNA Interaction | Induction of DNA damage leading to apoptosis |
| Receptor Modulation | Alteration of neurotransmitter signaling |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Target Compound :
- Nitroaniline Core : 4-methoxy-2-nitro substitution.
- Ester Linkage : Oxoethyl group bridges nitroaniline and benzoate.
- Sulfonamide Group : Attached to a trans-styrenyl moiety at the benzoate’s 3-position.
- Analog 1: [2-(4-Fluoro-2-nitroanilino)-2-oxoethyl] 2-(1,3-benzoxazol-2-ylsulfanylmethyl)benzoate () Nitroaniline Core: 4-fluoro-2-nitro substitution (fluoro vs. methoxy). Ester Linkage: Similar oxoethyl bridge. Sulfanylmethyl Group: Benzoxazole-thioether replaces sulfonamide-styrenyl. Key Difference: Fluoro substitution may reduce metabolic stability compared to methoxy; benzoxazole-thioether could alter receptor binding .
- Analog 2: Ethyl 2-(4-Methyl-3-nitroanilino)-2-oxoacetate () Nitroaniline Core: 4-methyl-3-nitro substitution (methyl vs. methoxy; positional isomerism). Ester Linkage: Ethyl oxoacetate instead of benzoate.
Physicochemical Properties
Pharmacological Activity
- Target Compound : Hypothesized antimicrobial/anticancer activity due to nitro and sulfonamide groups. Styrenyl moiety may enhance cellular uptake.
- Analog 1: Benzoxazole-thioether could confer antiviral activity (benzoxazoles are known protease inhibitors) .
Toxicity and Metabolism
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
